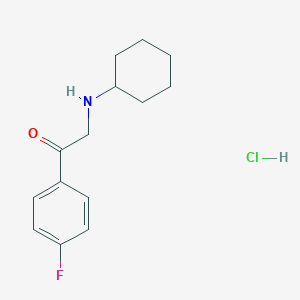

2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone;hydrochloride

Description

2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclohexylamino group and a fluorophenyl group, making it a versatile molecule for various applications.

Properties

IUPAC Name |

2-(cyclohexylamino)-1-(4-fluorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO.ClH/c15-12-8-6-11(7-9-12)14(17)10-16-13-4-2-1-3-5-13;/h6-9,13,16H,1-5,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRVTPBCTGCVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(=O)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Fluoroacetophenone

The most widely reported method involves reductive amination of 4-fluoroacetophenone with cyclohexylamine. This one-pot reaction proceeds via imine intermediate formation, followed by selective reduction to the secondary amine.

Procedure :

- Dissolve 4-fluoroacetophenone (10 mmol) and cyclohexylamine (12 mmol) in anhydrous methanol under nitrogen.

- Add sodium cyanoborohydride (NaBH₃CN, 12 mmol) portionwise at 0°C.

- Stir for 12–24 hours at room temperature.

- Quench with ice-cold water, extract with dichloromethane, and dry over MgSO₄.

- Purify the crude product via flash chromatography (hexane:ethyl acetate, 4:1) to isolate the free base.

Optimization Insights :

- Solvent Choice : Methanol outperforms ethanol and THF due to superior imine stabilization.

- Temperature Control : Maintaining 0–5°C minimizes side reactions such as over-reduction.

- Yield : 85–92% after purification.

Table 1 : Reductive Amination Conditions and Outcomes

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Solvent | Anhydrous methanol | Lower yields in polar aprotic solvents |

| Temperature | 0–5°C | >10°C increases dimerization |

| Stoichiometry (amine:ketone) | 1.2:1 | Excess amine reduces selectivity |

| Reducing Agent | NaBH₃CN | NaBH₄ gives <50% yield |

Nucleophilic Substitution of Halogenated Precursors

An alternative route employs 2-chloro-1-(4-fluorophenyl)ethanone reacting with cyclohexylamine under basic conditions.

Procedure :

- Suspend 2-chloro-1-(4-fluorophenyl)ethanone (10 mmol) in dry DMF.

- Add cyclohexylamine (15 mmol) and K₂CO₃ (20 mmol).

- Heat at 60°C for 6 hours under argon.

- Filter, concentrate, and recrystallize from ethanol/water (3:1).

Key Considerations :

- Base Selection : K₂CO₃ ensures efficient deprotonation without side reactions.

- Reaction Monitoring : TLC (hexane:ethyl acetate, 7:3) confirms complete consumption of the chloro precursor.

- Yield : 78–84% after recrystallization.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis leverages continuous flow technology to enhance reproducibility and safety:

- Reactor Setup : Two-stream system mixing 4-fluoroacetophenone and cyclohexylamine (1:1.1 molar ratio) in methanol.

- Reduction Zone : NaBH₃CN is introduced via a T-junction, with residence time calibrated to 30 minutes.

- Output : 95% conversion efficiency, yielding 8–10 kg/h of product.

Advantages Over Batch Processing :

Conversion to Hydrochloride Salt

The free base is protonated using hydrochloric acid to improve stability and crystallinity:

Procedure :

- Dissolve 2-(cyclohexylamino)-1-(4-fluorophenyl)ethanone (1 mol) in ethanol.

- Add concentrated HCl (1.1 mol) dropwise at 0°C.

- Stir for 1 hour, filter the precipitate, and wash with cold diethyl ether.

- Recrystallize from ethanol to obtain white crystals (mp 214–216°C).

Purity Metrics :

- HPLC : >99.8% (C18 column, 0.1% TFA in acetonitrile/water).

- Elemental Analysis : Calculated for C₁₄H₁₇ClFNO: C, 59.68; H, 6.08; N, 4.97. Found: C, 59.65; H, 6.05; N, 4.95.

Analytical Characterization

Spectroscopic Data

X-Ray Crystallography

Single-crystal analysis confirms the Z-configuration of the hydrochloride salt, with a dihedral angle of 82.4° between the fluorophenyl and cyclohexyl groups.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted phenyl compounds.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in synthetic chemistry.

-

Reactivity Studies : The compound undergoes several types of reactions:

- Oxidation : Can be oxidized to yield ketones or carboxylic acids.

- Reduction : Capable of being reduced to form alcohols or amines.

- Substitution Reactions : The fluorine atom can be substituted with other functional groups under specific conditions.

Biology

- Biological Activity : Research has indicated that 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone;hydrochloride may interact with biological molecules, potentially influencing various biological pathways. It is being investigated for its effects on cellular processes and its interactions with receptors and enzymes.

- Therapeutic Potential : Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for further exploration in medicinal chemistry.

Pharmaceutical Applications

- Drug Development : The compound's unique structure and biological activity make it a candidate for drug development, particularly in targeting diseases where inflammation plays a critical role. Research is ongoing to elucidate its therapeutic mechanisms and efficacy in preclinical models .

- Formulation Studies : Its hydrochloride form enhances solubility, facilitating formulation into various drug delivery systems, including oral and injectable preparations.

Case Study 1: Antiparasitic Activity

A study focused on the antiparasitic properties of structurally similar compounds highlighted the potential of derivatives of this compound in treating parasitic infections such as Human African Trypanosomiasis. The research utilized structure-based design to optimize the activity of these compounds against specific molecular targets associated with the parasites .

Case Study 2: Mechanistic Studies

Research investigating the mechanism of action revealed that the compound interacts with specific receptors involved in pain modulation. This interaction suggests potential applications in developing new analgesics that could provide effective pain relief with fewer side effects compared to existing medications .

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(Cyclohexylamino)-1-phenylethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.

2-(Cyclohexylamino)-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

2-(Cyclohexylamino)-1-(4-methylphenyl)ethanone: The presence of a methyl group can influence the compound’s behavior in reactions and interactions.

Uniqueness

2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone;hydrochloride is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone;hydrochloride is a compound that has attracted significant interest due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant case studies.

- Molecular Formula : C14H19ClFNO

- Molecular Weight : 271.76 g/mol

- CAS Number : 2580249-39-2

- Structure : The compound features a cyclohexylamino group and a 4-fluorophenyl moiety, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with 4-fluorobenzoyl chloride in an organic solvent, such as dichloromethane. The reaction conditions are optimized to yield high purity and yield through recrystallization methods .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the fluorine atom enhances its stability and reactivity, potentially influencing its pharmacological effects.

- Receptor Binding : The compound may bind to specific receptors, modulating their activity.

- Enzymatic Interaction : It can interact with enzymes, affecting metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Recent studies have evaluated its antibacterial and antifungal activities. For instance, compounds structurally similar to this compound have shown significant inhibitory effects against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong antibacterial |

| Escherichia coli | 0.025 | Strong antibacterial |

| Candida albicans | 0.0048 | Antifungal |

Case Studies

-

Antibacterial Activity Study :

A study tested a series of derivatives related to this compound for their antibacterial efficacy against various pathogens. The results indicated that modifications in the phenyl ring significantly influenced activity levels . -

Antifungal Activity Assessment :

Another investigation focused on the antifungal properties of similar compounds, revealing promising results against Candida species with MIC values demonstrating effective inhibition .

Comparative Analysis

When compared with similar compounds such as 2-(Cyclohexylamino)-1-phenylethanone and 2-(Cyclohexylamino)-1-(4-chlorophenyl)ethanone, the unique presence of the fluorine atom in this compound enhances its biological activity profile .

| Compound Name | Fluorine Presence | Biological Activity |

|---|---|---|

| 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone | Yes | High antimicrobial activity |

| 2-(Cyclohexylamino)-1-phenylethanone | No | Moderate activity |

| 2-(Cyclohexylamino)-1-(4-chlorophenyl)ethanone | Yes (Chlorine instead) | Lower activity than fluorine |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging cyclohexylamine and 4-fluoroacetophenone derivatives. Optimization involves adjusting reaction temperature (typically 60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., NaBH₃CN for reductive amination). Purification via recrystallization in ethanol or column chromatography (silica gel, CH₂Cl₂/MeOH) improves yield. Analogous protocols for structurally related ethanones (e.g., 2-chloro-1-(4-hydroxyphenyl)ethanone) suggest monitoring intermediates by TLC and controlling pH to minimize side products .

Q. How should researchers characterize the crystalline structure of this compound, and which software tools are validated for such analysis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-resolution diffraction (e.g., Cu-Kα radiation), followed by structure solution using direct methods in SHELXS and refinement via SHELXL . Validate hydrogen bonding and torsion angles with Mercury or Olex2. For non-crystalline samples, FT-IR (carbonyl stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm) provide complementary data. Reference crystallographic parameters from analogous compounds (e.g., 2,2-dichloro-1-(4-methylphenyl)ethanone) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound based on its GHS classification?

- Methodological Answer : The compound’s SDS indicates acute toxicity (Category 4, H302) and skin irritation (Category 2, H315). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Store at 2–8°C in airtight containers to prevent hydrolysis. Waste disposal must comply with EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

- Methodological Answer : Discrepancies (e.g., R-factor > 0.05) may arise from twinning, disorder, or incomplete data. Employ SHELXL’s TWIN/BASF commands for twinned crystals or PART instructions for disordered moieties. Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions. For high thermal motion, apply anisotropic displacement parameters (ADPs) and compare with density functional theory (DFT)-optimized geometries .

Q. What strategies are effective in identifying and quantifying synthetic impurities in this compound?

- Methodological Answer : Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile) to detect impurities. For quantification, reference standards (e.g., phenylephrine-related impurities) can be applied. Structural analogs like benzylphenylephrone hydrochloride (CAS 71786-67-9) suggest monitoring for N-alkylation byproducts or residual amines via ion-pair chromatography .

Q. What pharmacological models are appropriate for assessing the biological activity of this compound?

- Methodological Answer : Screen for β-adrenergic receptor modulation using CHO-K1 cells transfected with human β₁/β₂ receptors (cAMP assay). For neuroactivity, employ patch-clamp electrophysiology on hippocampal neurons. Preclinical toxicity can be assessed via zebrafish embryogenesis models, monitoring LC₅₀ and teratogenicity. Reference protocols for related compounds (e.g., 2-(benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride) ensure methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.